N,N,4,6-tetramethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinamine
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Overview
Description
N,N,4,6-tetramethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinamine is a versatile chemical compound widely used in scientific research. Its applications range from organic synthesis to medicinal chemistry, making it valuable for developing innovative drugs and studying complex biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,4,6-tetramethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinamine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This process is known for its mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques, ensuring high yield and purity. The specific methods and conditions can vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions
N,N,4,6-tetramethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N,N,4,6-tetramethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinamine is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon–carbon bonds.
Biology: It is used to study biological processes and interactions at the molecular level.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N,N,4,6-tetramethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing biological processes and pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N,N,4,6-tetramethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinamine
- 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl
Uniqueness
This compound is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications sets it apart from other similar compounds.
Properties
IUPAC Name |
N,N,4,6-tetramethyl-3-(2-methylphenyl)sulfonylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-11-8-6-7-9-14(11)21(19,20)15-12(2)10-13(3)17-16(15)18(4)5/h6-10H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSKTPMWOSZHQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=C(N=C(C=C2C)C)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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